molecular formula C14H12O4 B6397637 2-Hydroxy-4-(3-hydroxymethylphenyl)benzoic acid CAS No. 1261901-76-1

2-Hydroxy-4-(3-hydroxymethylphenyl)benzoic acid

Cat. No.: B6397637
CAS No.: 1261901-76-1
M. Wt: 244.24 g/mol
InChI Key: FIUCYKAYVSZYDW-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-hydroxymethylphenyl)benzoic acid is a phenolic compound belonging to the hydroxybenzoic acids family These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group attached to the benzene ring

Properties

IUPAC Name

2-hydroxy-4-[3-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-8-9-2-1-3-10(6-9)11-4-5-12(14(17)18)13(16)7-11/h1-7,15-16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUCYKAYVSZYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689072
Record name 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-76-1
Record name 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(3-hydroxymethylphenyl)benzoic acid typically involves the hydroxylation of a benzoic acid derivative. One common method includes the use of 3-hydroxymethylphenol as a starting material, which undergoes a series of reactions including esterification, hydrolysis, and oxidation to yield the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or nickel, can facilitate the hydroxylation reactions under controlled conditions, ensuring high purity and consistency of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups, using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Thionyl chloride, alkyl halides, anhydrous solvents.

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, ethers.

    Substitution: Halogenated benzoic acids, alkylated derivatives.

Scientific Research Applications

2-Hydroxy-4-(3-hydroxymethylphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant properties and its role in cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and as an additive in food technology for its preservative properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(3-hydroxymethylphenyl)benzoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory processes, reducing the production of pro-inflammatory mediators.

    Antimicrobial Effects: It can disrupt microbial cell membranes and interfere with essential metabolic processes, leading to the inhibition of microbial growth.

Comparison with Similar Compounds

    Salicylic Acid: Another hydroxybenzoic acid with similar anti-inflammatory and antimicrobial properties.

    Protocatechuic Acid: Known for its antioxidant activity and potential health benefits.

    Gallic Acid: A trihydroxybenzoic acid with strong antioxidant properties and applications in food preservation.

Uniqueness: 2-Hydroxy-4-(3-hydroxymethylphenyl)benzoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other hydroxybenzoic acids. This uniqueness makes it a valuable compound for targeted research and industrial applications.

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